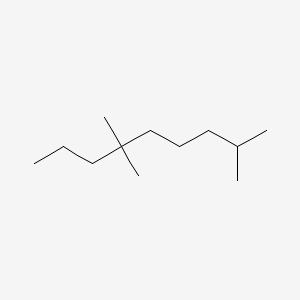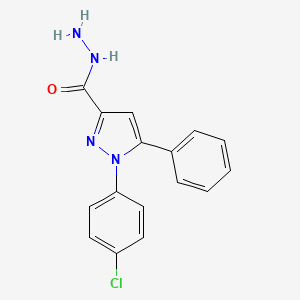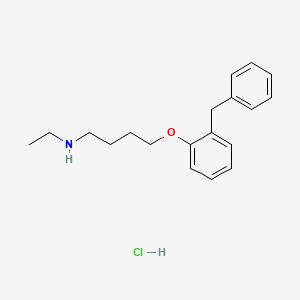![molecular formula C25H16N2O2 B14553611 (9H-Pyrido[2,3-b]indole-2,4-diyl)bis(phenylmethanone) CAS No. 62018-97-7](/img/structure/B14553611.png)
(9H-Pyrido[2,3-b]indole-2,4-diyl)bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Pyrido[2,3-b]indole-2,4-diyl)bis(phenylmethanone) is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridoindole core structure with two phenylmethanone groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Pyrido[2,3-b]indole-2,4-diyl)bis(phenylmethanone) typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole derivatives with benzoyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(9H-Pyrido[2,3-b]indole-2,4-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups on the phenyl rings or the indole core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(9H-Pyrido[2,3-b]indole-2,4-diyl)bis(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (9H-Pyrido[2,3-b]indole-2,4-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share a similar core structure but differ in their functional groups and biological activities.
Benzoyl derivatives: Compounds such as benzophenone and benzoyl peroxide have similar benzoyl groups but differ in their overall structure and reactivity.
Uniqueness
(9H-Pyrido[2,3-b]indole-2,4-diyl)bis(phenylmethanone) is unique due to its combination of a pyridoindole core with two phenylmethanone groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
62018-97-7 |
|---|---|
Molecular Formula |
C25H16N2O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2-benzoyl-9H-pyrido[2,3-b]indol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C25H16N2O2/c28-23(16-9-3-1-4-10-16)19-15-21(24(29)17-11-5-2-6-12-17)27-25-22(19)18-13-7-8-14-20(18)26-25/h1-15H,(H,26,27) |
InChI Key |
FOJUULIAVNDNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=NC3=C2C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(8,8-Dichloro-1-methoxy-2-azabicyclo[5.1.0]octan-2-yl)ethan-1-one](/img/structure/B14553537.png)




![(Ethane-1,2-diyl)bis[(methylazanediyl)-11-oxoundecane-11,1-diyl] diacetate](/img/structure/B14553568.png)





![5-Chloro-N-methyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide](/img/structure/B14553606.png)
